

"4-(3-AzetidinyI)-2-phenyl-morpholine 2HCl" addressing batch-to-batch variability

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Compound of Interest

Compound Name: 4-(3-AzetidinyI)-2-phenyl-
morpholine 2HCl

Cat. No.: B8179718

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Technical Support Center: 4-(3-AzetidinyI)-2-phenyl-morpholine 2HCl

Executive Summary You are likely encountering inconsistencies in biological potency or solubility profiles with 4-(3-AzetidinyI)-2-phenyl-morpholine dihydrochloride (CAS 764626-32-6). As a Senior Application Scientist, I have analyzed the structural liabilities of this building block. The variability you observe is rarely due to "bad chemistry" but rather salt stoichiometry drift, hygroscopicity, and stereochemical heterogeneity.

This guide moves beyond basic troubleshooting to provide a root-cause analysis and self-validating protocols to standardize your batches.

Part 1: The Core Variability Matrix

Before troubleshooting, you must characterize which attribute is drifting. The compound contains two basic nitrogen centers (the morpholine tertiary amine and the azetidine secondary amine) and a strained four-membered ring.

Variability Factor	Symptom in Lab	Root Cause
Salt Stoichiometry	MW calculation errors; pH drift in buffers.	The "2HCl" is theoretical. Actual batches often range from 1.8 to 2.2 HCl due to lyophilization conditions.
Hygroscopicity	"Sticky" solid; weighing errors; clumping.	Dihydrochloride salts of secondary amines are highly hygroscopic, absorbing atmospheric water within minutes.
Stereochemistry	Inconsistent IC50/EC50 values.	The C2-phenyl morpholine center is chiral. "Racemic" batches may vary in enantiomeric ratio (e.g., 50:50 vs. 45:55).
Ring Stability	Appearance of new impurity peaks (M+18).	The strained azetidinium ring is susceptible to hydrolytic ring-opening in aqueous solution over time.

Part 2: Troubleshooting & FAQs

Q1: My latest batch is "sticky" and difficult to weigh. Is it degraded?

Diagnosis: Likely hygroscopic water absorption, not chemical degradation. Technical Insight: The dihydrochloride salt form creates a high lattice energy that is eager to solvate. When exposed to air, the salt absorbs moisture, forming a hydrate or a deliquescent gum. This alters the effective molecular weight (MW), causing you to under-dose your assay.

Protocol: The "Dry Weight" Correction Do not dry the substance with heat (risk of azetidinium ring stress). Instead, determine the Solvent Content Factor (SCF).

- Dissolve: Prepare a stock solution of the "sticky" solid in dry DMSO.

- Quantify: Use Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid or TCNB) to measure the actual molar concentration of the morpholine core.
- Calculate:
- Adjust: Use this Effective MW for all subsequent molarity calculations.



Critical Note: Store this compound in a desiccator under Argon. Never leave the vial open on the bench.

Q2: The pH of my stock solution varies between batches. Why?

Diagnosis: Variable HCl Stoichiometry. Technical Insight: While labeled "2HCl", the salt formation process often traps excess HCl (solvated) or results in a non-integer salt (e.g., 1.8 HCl).

- Batch A (2.2 HCl): More acidic, potentially toxic to cells in unbuffered media.
- Batch B (1.8 HCl): Less acidic, different solubility profile.

Protocol: Chloride Content Titration Verify the counter-ion ratio using a silver nitrate titration or Ion Chromatography (IC).

- Target: 2.0 ± 0.1 molar equivalents of Cl^- .
- Correction: If Batch A has 2.2 equivalents, buffer your media with slightly more HEPES/MOPS to compensate, or perform a "free base" extraction if the assay tolerates it.

Q3: We see inconsistent potency (IC50) despite correct dosing. What are we missing?

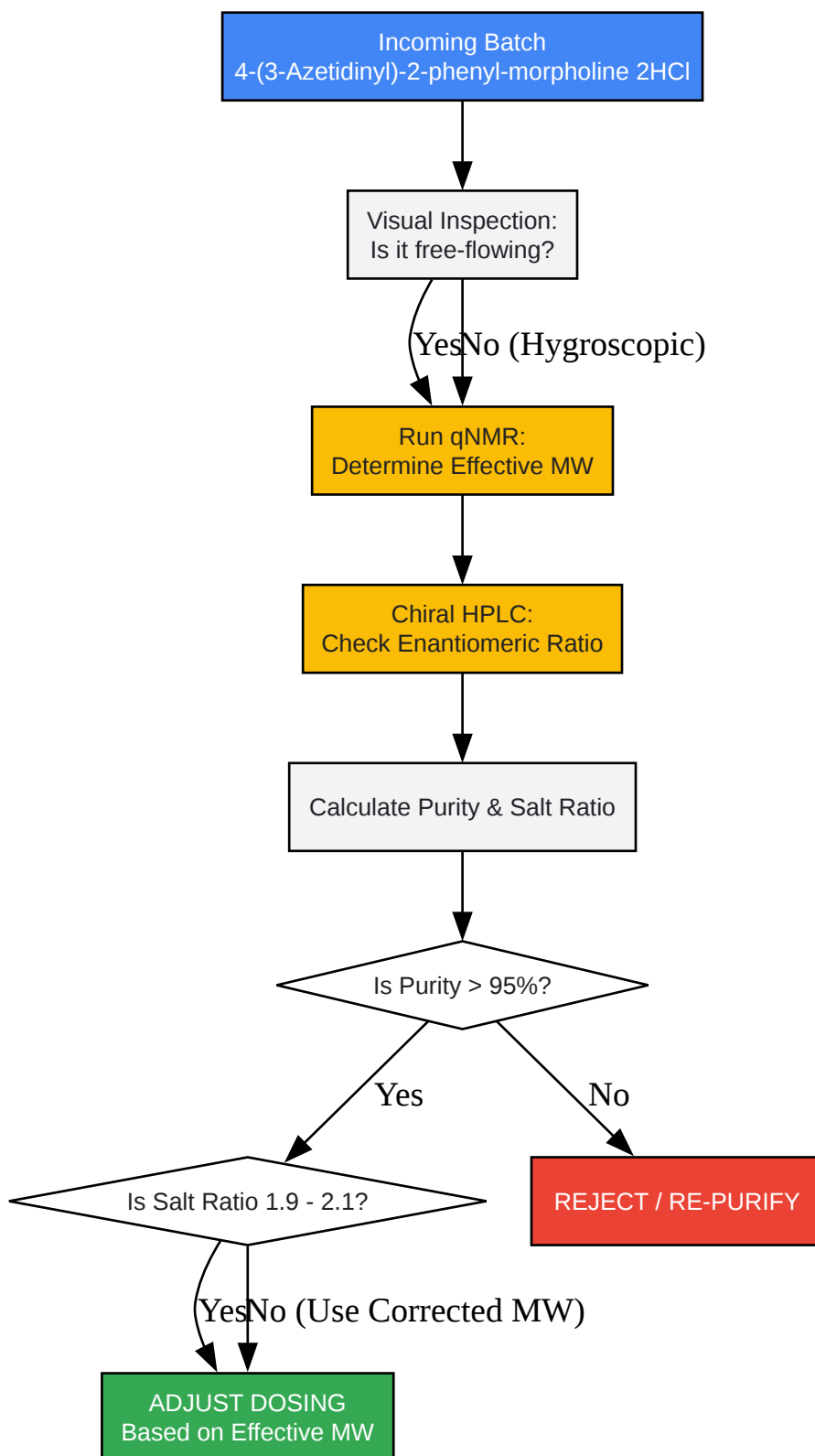
Diagnosis: Enantiomeric Excess (ee) Drift. Technical Insight: The 2-phenylmorpholine moiety has a chiral center at C2. Unless you specifically ordered the (R)- or (S)-enantiomer, the material is likely supplied as a racemate. However, "racemic" synthesis can fluctuate (e.g., 48% R / 52% S vs. 50/50). If one enantiomer is the active eutomer, a 5% shift in ratio can skew biological data.

Protocol: Chiral HPLC Screening Run a Chiral HPLC method to verify the enantiomeric ratio of every new batch.

- Column: Chiralpak IA or IC (immobilized polysaccharide phases).
- Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1).
- Acceptance Criteria: If using racemate, ensure %ee is < 5%. If using a pure enantiomer, ensure %ee > 98%.

Part 3: Decision Logic for Batch Acceptance

Use this workflow to validate incoming material before releasing it to the biology team.



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Figure 1: Standardized workflow for validating incoming batches of amine salts to prevent experimental variability.

Part 4: Stability of the Azetidine Ring

The azetidine ring is a strained 4-membered heterocycle.[1] While more stable than aziridines, it is vulnerable to ring-opening hydrolysis, especially in acidic aqueous solutions over time [1].

Pathway of Degradation: Under strong acidic conditions or prolonged storage in water, the ring strain can drive hydrolysis, opening the ring to form a linear amino-alcohol derivative. This impurity (M+18) is often inactive, diluting your effective concentration.

Best Practice:

- Solvent: Prepare stocks in DMSO (anhydrous).
- Storage: Store DMSO stocks at -20°C or -80°C.
- Avoid: Do not store in aqueous buffers (PBS/Water) for >24 hours at room temperature.

References

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Sources

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